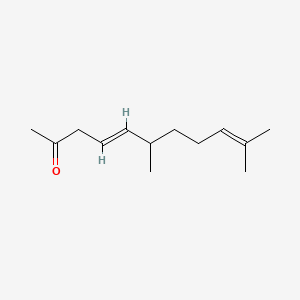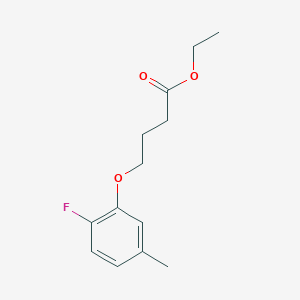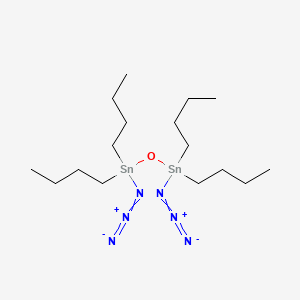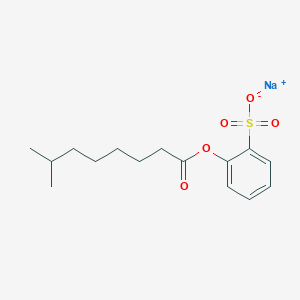
2,5-Diethyl-4-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-4-methyloxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-4-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . This process is stereospecific and can be conducted in a flow reactor to improve safety and product purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and stable reagents like Deoxo-Fluor® ensures efficient and scalable production. The oxidation step using manganese dioxide is also adapted for industrial applications to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl-4-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: It can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Various oxazole derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles with different functional groups.
Scientific Research Applications
2,5-Diethyl-4-methyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-4-methyloxazole involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . It may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Oxazoles: Share the same core structure but differ in the substitution pattern.
Isoxazoles: Have the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Uniqueness: 2,5-Diethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40953-15-9 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,5-diethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
InChI Key |
ODHBNBMQEWMDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


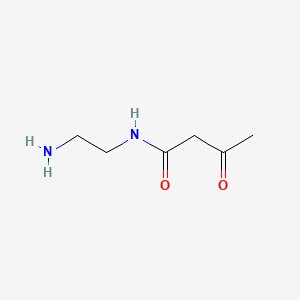

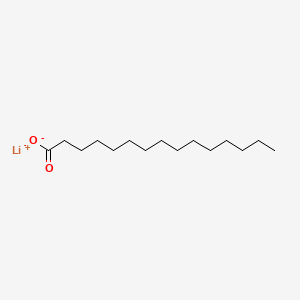
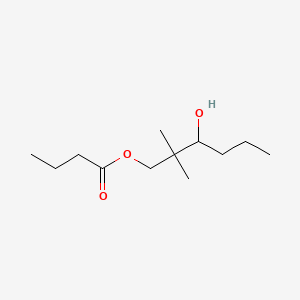
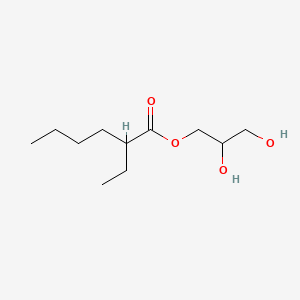
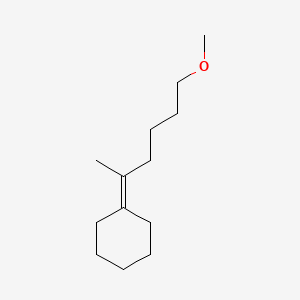
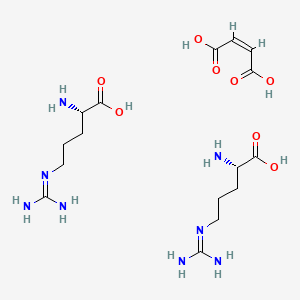

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
